1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine is a chemical compound with the molecular formula and a molecular weight of approximately 190.29 g/mol. This compound belongs to the class of amines and is characterized by a cyclopentyl group and a pyridine ring, which contribute to its unique chemical properties and potential biological activities. The compound is primarily utilized in organic synthesis and medicinal chemistry, serving as an intermediate in the development of various pharmaceuticals.
The compound is classified under organic compounds, specifically as an aliphatic amine due to the presence of the amine functional group. It is often sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates, such as BenchChem and PubChem, which provide detailed information regarding its structure, synthesis, and applications.
The synthesis of 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine can be achieved through several methods. A common synthetic route involves:
This synthesis may also involve one-pot reactions that combine multiple steps into a single reaction vessel, enhancing efficiency and yield. For instance, recent methodologies have explored multi-component reactions that allow for the simultaneous formation of multiple bonds, streamlining the process of synthesizing complex molecules .
The molecular structure of 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine features a cyclopentane ring attached to an ethane backbone, which is further substituted with a pyridine ring at the second position. The structural representation can be summarized as follows:
The compound's structural data can be analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its molecular identity and purity.
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine can participate in various chemical reactions:
The specific conditions for these reactions, such as temperature, solvent choice, and reaction time, can significantly influence the yield and selectivity of the desired products.
The mechanism of action for 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine involves its interaction with biological targets such as receptors or enzymes. Preliminary studies suggest that it may act similarly to other pyridine derivatives by modulating neurotransmitter systems.
Research indicates that compounds with similar structures often exhibit activity at histamine receptors, particularly the H1 subtype, suggesting potential applications in treating allergic responses or neurological disorders .
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine is typically characterized by:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are crucial for determining its handling and storage requirements in laboratory settings.
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine has several applications across various fields:
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine features a hybrid scaffold that strategically combines a conformationally constrained cyclopentyl moiety with a pyridinyl ethylamine backbone. This architecture is prevalent in kinase inhibitor design due to its ability to modulate hydrophobic interactions and hydrogen bonding networks. The cyclopentyl group enhances three-dimensional binding pocket occupancy, while the pyridine nitrogen acts as a hydrogen bond acceptor—critical for anchoring to kinase hinge regions [1] [5]. Notably, the compound’s N-heterocyclic amine enables salt formation and solubility optimization, a common strategy to improve pharmacokinetic properties in preclinical candidates [2] [9].
Structural analogs leveraging similar bifunctional designs have demonstrated potent inhibition of tyrosine kinases (e.g., IGF-1R, EGFR). For instance, cyclopentyl-containing inhibitors optimize steric complementarity in the ATP-binding cleft, often yielding improved selectivity profiles compared to bulkier cyclohexyl counterparts [6]. The ethylamine linker in this compound also permits conformational flexibility, facilitating deeper penetration into hydrophobic subpockets—a design principle validated in clinical-stage kinase inhibitors [8].
Table 1: Key Structural Features and Kinase-Targeted Applications
Structural Element | Function in Kinase Inhibition | Example Kinase Targets |
---|---|---|
Cyclopentyl ring | Hydrophobic pocket filling | IGF-1R, IR-A |
Pyridin-3-yl group | H-bond acceptor; π-π stacking | EGFR, HER2 |
Ethylamine linker | Conformational flexibility | Multi-kinase scaffolds |
Primary amine | Salt formation; solubility modulation | Prodrug development |
Cyclopentyl-pyridine hybrids represent a versatile pharmacophore in oncology therapeutics. The cyclopentyl group provides superior metabolic stability over linear alkyl chains, reducing susceptibility to cytochrome P450 oxidation. Concurrently, the pyridine ring enhances cellular permeability and engages in critical π-cation interactions with lysine residues in kinase catalytic domains [5] [9]. This compound’s scaffold mirrors motifs in IGF-1R inhibitors like linsitinib (OSI-906), where cyclopentyl variants improve target residence time by 3-fold compared to phenyl analogs [6].
Hybrid scaffolds also enable dual-targeting strategies. For example, cyclopentyl-pyridine cores have been engineered to simultaneously inhibit IGF-1R and HER2 heterodimers—addressing a key resistance mechanism in breast cancer. The pyridine nitrogen’s lone pair coordinates with HER2’s ATP-binding site, while the cyclopentyl group disrupts hydrophobic interactions in IGF-1R’s juxtamembrane domain [8]. This compound’s potential for covalent modification (e.g., acrylamide derivatization) further expands its utility in irreversible kinase targeting [1] [2].
The cyclopentyl-pyridine core of 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine offers distinct advantages over classical IGF-1R inhibitor scaffolds. When benchmarked against cyclopentyl-pyrimidine analogs (e.g., compound 6c from Sciencedirect), this compound exhibits:
However, pyrimidine-based scaffolds (e.g., OSI-906) demonstrate superior IGF-1R IC50 values (32 nM vs. unreported for this compound), attributed to their ability to form tri-dentate hinge interactions. The pyridine ring herein may engage in fewer hinge contacts, though this could enhance selectivity over insulin receptor (IR) isoforms [6] [8].
Table 2: Scaffold Comparison with Established IGF-1R Inhibitors
Scaffold Type | Potency (IGF-1R IC₅₀) | Selectivity vs. IR | Key Structural Advantage |
---|---|---|---|
Pyrazolecyclopentylpyrimidine (e.g., 6c) | 32 nM | 5-fold | Tri-dentate hinge binding |
Imidazo[1,5-a]pyrazine (Linsitinib) | 35 nM | 3-fold | Optimal log P (3.2) |
Cyclopentyl-pyridine (This compound) | Pending | Predicted high | Low MW; primary amine derivatization |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7